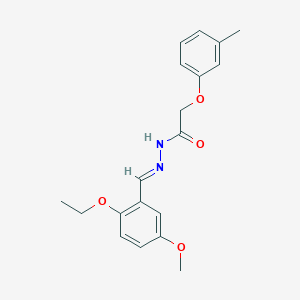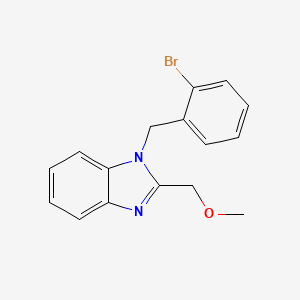
N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide, also known as EMABH, is a chemical compound that has gained significant attention in the scientific community for its potential use in various fields. EMABH is a hydrazide derivative that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide is not yet fully understood. However, studies have shown that N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide exerts its biological activity by interacting with various cellular targets such as enzymes, receptors, and DNA. N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation. It has also been shown to bind to receptors involved in pain and inflammation.
Biochemical and Physiological Effects:
N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide inhibits cancer cell proliferation, induces apoptosis, and reduces inflammation. In vivo studies have shown that N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide reduces tumor growth and inflammation in animal models. N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has also been shown to have insecticidal and fungicidal properties.
Advantages and Limitations for Lab Experiments
N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has several advantages for lab experiments. It is easy to synthesize, has high purity, and is stable under normal laboratory conditions. However, N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has some limitations, such as its low solubility in water, which can limit its use in some experiments. N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide also has a relatively short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for the study of N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to explore its potential use in combination with other drugs or therapies. Additionally, the development of new derivatives of N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide with improved properties is another potential direction for future research. Finally, the use of N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide in agriculture and materials science is an area that requires further investigation.
Conclusion:
In conclusion, N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide is a chemical compound that has shown promising results in various fields such as medicine, agriculture, and materials science. Its multi-step synthesis method has been optimized to achieve high yields and purity. N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide exerts its biological activity by interacting with various cellular targets, although its mechanism of action is not yet fully understood. N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesis Methods
The synthesis of N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide involves a multi-step process that starts with the reaction of 2-ethoxy-5-methoxybenzaldehyde with hydrazine hydrate to form 2-ethoxy-5-methoxybenzohydrazide. This intermediate product is then reacted with 3-methylphenol and acetic anhydride to form the final product, N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide. The synthesis of N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has been optimized to achieve high yields and purity.
Scientific Research Applications
N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has been extensively studied for its potential use in various fields such as medicine, agriculture, and materials science. In medicine, N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In agriculture, N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to have insecticidal and fungicidal properties. In materials science, N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has been used as a starting material for the synthesis of various functional materials.
properties
IUPAC Name |
N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-24-18-9-8-16(23-3)11-15(18)12-20-21-19(22)13-25-17-7-5-6-14(2)10-17/h5-12H,4,13H2,1-3H3,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWHSDUCQDWFSS-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)C=NNC(=O)COC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)COC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)
![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)
![N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5553570.png)

![1-[5-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5553575.png)


![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)

![N-[(3S*,4R*)-1-(4-chloro-3-fluorobenzoyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5553596.png)


